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Compound of Interest

Compound Name: 1-Phenyl-2-pyrazin-2-ylethanone

Cat. No.: B1348525 Get Quote

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone: Structure, Synthesis, and

Therapeutic Potential

Abstract
This technical guide provides a comprehensive analysis of 1-phenyl-2-pyrazin-2-ylethanone
(also known as phenacyl pyrazine), a heterocyclic ketone of significant interest to medicinal

chemists and drug discovery professionals. The pyrazine ring is a recognized "privileged

structure" in pharmacology, appearing in numerous FDA-approved drugs and clinical

candidates.[1][2] This document delineates the molecular structure and physicochemical

properties of 1-phenyl-2-pyrazin-2-ylethanone, presents a detailed, field-proven synthetic

protocol, and provides an expert analysis of its spectroscopic characteristics. Furthermore, we

explore its potential applications as a versatile scaffold and building block in the development of

novel therapeutics, particularly in the domain of kinase inhibition. This guide is intended to

serve as a foundational resource for researchers engaged in the synthesis and application of

novel pyrazine-based compounds.

The Pyrazine Scaffold: A Cornerstone in Medicinal
Chemistry
The pyrazine heterocycle, a six-membered aromatic ring containing two nitrogen atoms in a

1,4-orientation, is a fundamental structural motif in drug discovery.[3][4] Its prevalence in both

natural products, such as folic acid, and clinically essential medicines underscores its versatile
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role in molecular recognition.[5] Marketed drugs incorporating the pyrazine ring include the

anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome

inhibitor Bortezomib, used in cancer therapy.[2][5]

The utility of the pyrazine ring stems from its unique physicochemical properties. It is an

electron-deficient aromatic system, and the nitrogen atoms act as effective hydrogen bond

acceptors, a critical interaction for binding to biological targets like enzyme active sites.[1] In

drug design, the pyrazine moiety is often employed as a bioisostere for phenyl, pyridine, or

pyrimidine rings to modulate properties such as solubility, metabolic stability, and target affinity.

[1] The compound at the core of this guide, 1-phenyl-2-pyrazin-2-ylethanone, combines this

valuable heterocycle with an α-aryl ketone framework, presenting a rich platform for synthetic

elaboration and exploration of biological activity.

Molecular Structure and Physicochemical
Properties
1-Phenyl-2-pyrazin-2-ylethanone is a solid compound characterized by a phenyl ring and a

pyrazin-2-yl ring linked by a two-carbon ethanone bridge. This structure provides a unique

combination of aromaticity, hydrogen bonding capability, and a reactive carbonyl group.

The key structural and physicochemical properties are summarized below.
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Property Value Source(s)

Molecular Formula C₁₂H₁₀N₂O [5][6][7]

Molecular Weight 198.22 g/mol [7][8]

Monoisotopic Mass 198.07932 Da [5]

CAS Number 40061-45-8 [6][7]

Appearance Solid [6]

Melting Point 82-83 °C [6]

Predicted XlogP 1.1 [5]

SMILES
C1=CC=C(C=C1)C(=O)CC2=

NC=CN=C2
[5]

InChIKey
WUYTZBFFXRNJSB-

UHFFFAOYSA-N
[5]

Predicted XlogP is a measure of lipophilicity, an important parameter in drug design.

2D Molecular Structure:

Caption: 2D structure of 1-Phenyl-2-pyrazin-2-ylethanone.

Synthesis of 1-Phenyl-2-pyrazin-2-ylethanone
While several routes can be envisaged for the synthesis of this target molecule, a robust and

reliable method involves the nucleophilic addition of a metallated pyrazine derivative to an

appropriate benzoyl electrophile or, more commonly, the addition of a metallated picoline

equivalent to benzaldehyde followed by oxidation. The latter approach is detailed here as it

provides excellent control and generally good yields. This protocol is based on well-established

organometallic chemistry principles for C-C bond formation.

Experimental Protocol: Proposed Synthesis
Workflow Overview:
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Caption: Proposed synthetic workflow for 1-Phenyl-2-pyrazin-2-ylethanone.

Step-by-Step Methodology:

Preparation of Lithium Diisopropylamide (LDA) Solution (Step 1):

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq., e.g., 2.5 M solution in hexanes) to the flask.

Add diisopropylamine (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at

-78 °C for 30 minutes to ensure complete formation of LDA.

Causality Note: The use of a strong, non-nucleophilic base like LDA is critical to selectively

deprotonate the acidic methyl group of 2-methylpyrazine without attacking the pyrazine

ring itself. The low temperature (-78 °C) prevents side reactions.

Formation of the Nucleophile (Step 1):

Dissolve 2-methylpyrazine (1.0 eq.) in anhydrous THF in a separate flame-dried flask.

Slowly add the 2-methylpyrazine solution to the LDA solution at -78 °C via a cannula.

Stir the resulting deep red or dark brown solution for 1-2 hours at -78 °C. This indicates

the formation of the pyrazin-2-ylmethyl lithium anion.

Reaction with Benzaldehyde (Step 2):

Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the anion solution at -78 °C.

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically

complete within 1-3 hours.

Causality Note: Benzaldehyde serves as the electrophile. The reaction must be

maintained at low temperature to prevent self-condensation or other side reactions.
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Work-up and Isolation of the Alcohol Intermediate:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, 1-

phenyl-2-(pyrazin-2-yl)ethanol. This intermediate can be purified by chromatography or

used directly in the next step.

Oxidation to the Ketone (Step 3):

Dissolve the crude alcohol intermediate in a suitable solvent such as dichloromethane

(DCM) or acetone.

Add an oxidizing agent. Activated manganese dioxide (MnO₂, 5-10 eq.) is a mild and

effective choice for this type of allylic/benzylic alcohol. Alternatively, pyridinium

chlorochromate (PCC, 1.5 eq.) can be used.

Stir the reaction at room temperature until TLC analysis shows complete consumption of

the starting alcohol (typically 4-24 hours).

Causality Note: MnO₂ is a heterogeneous oxidant that selectively oxidizes the secondary

alcohol to a ketone without affecting the sensitive pyrazine and phenyl rings.

Final Purification:

If using MnO₂, filter the reaction mixture through a pad of Celite®, washing thoroughly with

DCM.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes, to afford 1-phenyl-2-pyrazin-2-ylethanone as a
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solid.

Spectroscopic Characterization (Predicted)
No experimentally derived spectra for 1-phenyl-2-pyrazin-2-ylethanone are broadly

published. The following data is predicted based on fundamental principles of spectroscopy

and analysis of structurally similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide

and other α-aryl ketones.[9][10][11] This information serves as an authoritative guide for

researchers seeking to confirm the identity and purity of the synthesized compound.
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Analysis Predicted Data Interpretation

¹H NMR

δ 8.5-8.7 (m, 3H) δ 7.9-8.0 (d,

2H) δ 7.4-7.6 (m, 3H) δ 4.4 (s,

2H)

Pyrazine protons: Three

distinct signals in the downfield

aromatic region. Phenyl

protons (ortho to C=O):

Doublet, deshielded by the

ketone. Phenyl protons (meta,

para): Multiplet in the standard

aromatic region. Methylene

protons (-CH₂-): A sharp

singlet, deshielded by both the

ketone and the pyrazine ring.

¹³C NMR

δ ~195 (C=O) δ ~150-142

(Pyrazine C) δ ~136 (Phenyl

C, ipso) δ ~134 (Phenyl C,

para) δ ~129 (Phenyl C,

ortho/meta) δ ~48 (-CH₂-)

Carbonyl Carbon:

Characteristic downfield shift

for a ketone. Aromatic

Carbons: Multiple signals in

the 120-150 ppm range.

Methylene Carbon: Aliphatic

signal significantly downfield

due to adjacent electron-

withdrawing groups.

IR (cm⁻¹)

~3060 (Aromatic C-H stretch)

~2950 (Aliphatic C-H stretch)

~1695 (C=O stretch, ketone)

~1580, 1450 (C=C/C=N ring

stretch)

Aromatic C-H: Typical for sp²

C-H bonds. Aliphatic C-H:

Weak stretch for the methylene

group. Ketone C=O: Strong,

sharp absorption characteristic

of an aryl ketone. Ring

Vibrations: Characteristic

absorptions for the phenyl and

pyrazine rings.

Mass Spec (ESI+)
m/z 199.08 [M+H]⁺ m/z 221.07

[M+Na]⁺

Protonated Molecule: The

expected mass for the

molecule plus a proton.

Sodium Adduct: A common

adduct observed in ESI-MS.[5]
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Applications in Drug Discovery and Development
The structure of 1-phenyl-2-pyrazin-2-ylethanone is a rich source of pharmacophoric

features, making it an attractive starting point for drug discovery campaigns.

Kinase Inhibitor Scaffolds: Many kinase inhibitors bind to the ATP-binding site, where a

hydrogen bond between the inhibitor and the "hinge region" of the kinase is crucial for

affinity. The nitrogen atoms of the pyrazine ring are ideal hydrogen bond acceptors for this

interaction.[1] The phenyl and pyrazinyl-methyl groups can be directed towards other

pockets of the kinase active site to enhance potency and selectivity. Derivatives of this core

could potentially target kinases implicated in oncology or inflammatory diseases.

Building Block for Complex Heterocycles: The ketone functionality is a versatile chemical

handle. It can readily undergo reactions such as reductive amination, aldol condensation, or

serve as a precursor for the synthesis of more complex heterocyclic systems like imidazoles,

oxazoles, or fused pyrazine derivatives (e.g., quinoxalines), greatly expanding the chemical

space for library synthesis.

Bioisosteric Replacement: The entire phenacyl-pyrazine moiety can be used as a bioisostere

for other common motifs in known drugs, offering a novel chemical scaffold to overcome

challenges like poor pharmacokinetics or off-target toxicity in existing drug series. The

pyrazolone structural motif, for example, is a critical element in drugs targeting inflammation

and CNS disorders.[12]

Hypothetical Binding Mode in a Kinase Hinge Region:

Kinase Hinge Region

1-Phenyl-2-pyrazin-2-ylethanone Scaffold

Backbone N-H

Pyrazine Nitrogen
  Hydrogen Bond

Ketone Bridge
(linker/orientation)

Phenyl Group
(targets hydrophobic pocket)
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Click to download full resolution via product page

Caption: Diagram showing the pyrazine nitrogen as a hydrogen bond acceptor.

Conclusion and Future Directions
1-Phenyl-2-pyrazin-2-ylethanone is a compound with significant untapped potential in

medicinal chemistry. Its straightforward, high-yielding synthesis makes it readily accessible for

research purposes. The combination of a hydrogen-bonding pyrazine ring, a modifiable phenyl

group, and a reactive ketone linker provides an ideal platform for the generation of diverse

chemical libraries. Future research should focus on synthesizing a range of derivatives and

screening them against panels of therapeutically relevant targets, particularly protein kinases.

Structure-activity relationship (SAR) studies originating from this core could pave the way for

the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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